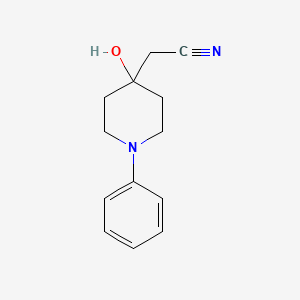

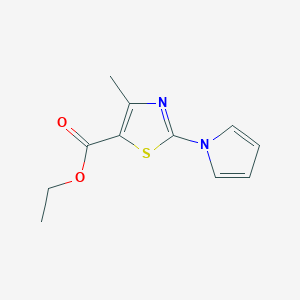

![molecular formula C8H16ClNO B2835072 (1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride CAS No. 2243505-41-9](/img/structure/B2835072.png)

(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride” is a complex organic molecule. It contains a bicyclo[2.2.1]heptane core, which is a seven-membered ring structure with two bridgehead carbons . The methoxymethyl functional group attached to it suggests that it might be a derivative of a larger class of compounds.

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar bicyclic compounds has been reported . An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been realized .Molecular Structure Analysis

The bicyclo[2.2.1]heptane core is a privileged molecular structure embedded in numerous compounds with various functions . The stereochemistry of the compound is indicated by the (1S,2R,4R) prefix, which suggests the spatial arrangement of the atoms in the molecule.Aplicaciones Científicas De Investigación

Analgesic Compound Synthesis

One significant application is in the development of nonnarcotic analgesic agents. For instance, a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, demonstrating analgesic potency in mouse and rat assays, were synthesized, showcasing the compound's relevance in creating new pain management solutions (Epstein et al., 1981).

Structural Characterization

The compound also plays a role in the structural characterization of novel molecules. For example, the structural characterization of the 7-azabicyclo[2.2.1]heptane parent ring as its hydrochloride salt was carried out, highlighting its structural significance in heterocyclic chemistry (Britvin & Rumyantsev, 2017).

Polymerization Studies

Furthermore, the compound has applications in polymerization studies, where its reactivity and the potential for forming novel polymeric materials were explored. This includes the synthesis and polymerization of derivatives to create materials with unique properties (Hall et al., 2007).

Synthesis of Nicotinic Ligands

Another area of application is in the synthesis of α7 nicotinic ligands, where azabicyclo[2.2.1]heptane derivatives were prepared as scaffolds for developing compounds with potential therapeutic applications in neurological disorders (Slowinski et al., 2011).

Methodological Developments

The compound is also instrumental in methodological developments within organic synthesis. For example, a novel approach to synthesizing 2,4-ethanoproline from (2S,4R)-4-hydroxyproline was reported, showcasing the versatility of the azabicyclo[2.2.1]heptane scaffold in synthesizing complex amino acids and derivatives (Grygorenko et al., 2009).

Propiedades

IUPAC Name |

(1S,2R,4R)-2-(methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-10-5-6-4-7-2-3-8(6)9-7;/h6-9H,2-5H2,1H3;1H/t6-,7+,8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAOBGRYNMTJDE-CZEXFEQNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC2CCC1N2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1C[C@H]2CC[C@@H]1N2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

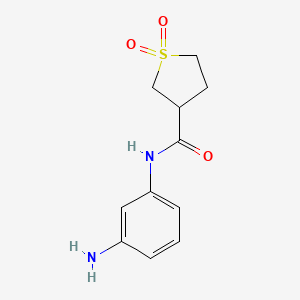

![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone](/img/structure/B2834989.png)

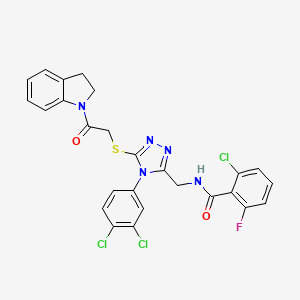

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2834993.png)

![methyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2834994.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2834995.png)

![9-cyclopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2835002.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-morpholino-3-nitrobenzamide](/img/structure/B2835004.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-cyanobenzamide](/img/structure/B2835012.png)